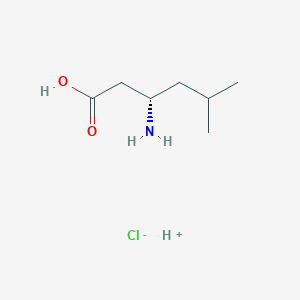![molecular formula C10H12N4O4 B13387452 9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol](/img/structure/B13387452.png)
9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Deoxyinosine is a purine nucleoside analog where the hydroxy group at the 3’ position of inosine is replaced by a hydrogen atom . This compound is structurally similar to inosine but lacks the 3’-hydroxyl group, which significantly alters its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxyinosine typically involves the deoxygenation of inosine. One common method is the use of selective reduction reactions where the 3’-hydroxyl group is replaced by a hydrogen atom. This can be achieved using reagents such as tributyltin hydride in the presence of a radical initiator .
Industrial Production Methods
Industrial production of 3’-Deoxyinosine may involve biotechnological approaches using recombinant Escherichia coli strains that overexpress specific enzymes. These strains can convert inosine to 3’-Deoxyinosine through enzymatic pathways .
Análisis De Reacciones Químicas
Types of Reactions
3’-Deoxyinosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hypoxanthine derivatives.
Reduction: Reduction reactions can further modify the nucleoside.
Substitution: The hydrogen at the 3’ position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Tributyltin hydride is often used for selective reduction.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various hypoxanthine derivatives and modified nucleosides that can be used in further chemical or biological applications .
Aplicaciones Científicas De Investigación
3’-Deoxyinosine has several applications in scientific research:
Mecanismo De Acción
3’-Deoxyinosine exerts its effects primarily through its incorporation into DNA, where it can cause mutations by pairing with cytosine instead of adenine. This leads to A:T to G:C transition mutations. The compound is recognized and excised by specific DNA repair enzymes, such as endonuclease V, which initiates the repair process .
Comparación Con Compuestos Similares
Similar Compounds
Inosine: A naturally occurring nucleoside with a hydroxyl group at the 3’ position.
Cordycepin (3’-Deoxyadenosine): Similar to 3’-Deoxyinosine but with an adenine base instead of hypoxanthine.
3’-Deoxyguanosine: Another deoxy nucleoside analog with a guanine base.
Uniqueness
3’-Deoxyinosine is unique due to its specific pairing properties and its role in inducing mutations, which makes it a valuable tool in genetic and biochemical research. Its ability to be selectively incorporated into DNA and recognized by repair enzymes distinguishes it from other nucleoside analogs .
Propiedades
IUPAC Name |
9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c15-2-5-1-6(16)10(18-5)14-4-13-7-8(14)11-3-12-9(7)17/h3-6,10,15-16H,1-2H2,(H,11,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZDLTVHZJHPAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C2N=CNC3=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![13-[(2S,3R)-3-(Pent-2-en-1-yl)oxiran-2-yl]trideca-5,8,11-trienoic acid](/img/structure/B13387373.png)
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B13387377.png)
![trisodium;[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate](/img/structure/B13387382.png)


![2,6-Bis[[(R)-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol](/img/structure/B13387398.png)

![N-[(1S)-1-[3',5'-Bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide](/img/structure/B13387421.png)
![3-[(3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1lambda6,4-benzothiazepin-8-yl)methylamino]pentanedioic acid](/img/structure/B13387422.png)
![[4,12-Diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13387423.png)



